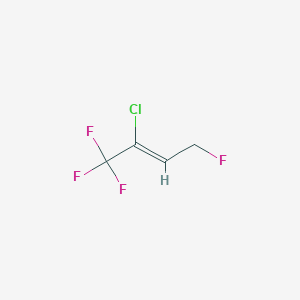![molecular formula C19H28O B12285204 Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one is a complex polycyclic compound characterized by its unique cage-like structure. This compound belongs to the family of polycyclic hydrocarbons, which are known for their high density, moderate strain energy, and great stability. These properties make them of significant interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve higher yields and purity .
化学反応の分析
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of polycyclic hydrocarbons.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its stable and rigid structure.
Industry: It is used in the development of high-energy density fuels and advanced materials.
作用機序
The mechanism by which Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one exerts its effects is primarily through its interaction with molecular targets and pathways. Its rigid and stable structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. For example, its derivatives have shown significant anti-apoptotic activity, which could be beneficial in neuroprotective applications .
類似化合物との比較
Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one can be compared with other polycyclic hydrocarbons such as:
Adamantane: Known for its use in antiviral drugs and as a building block in organic synthesis.
Pentacyclo[5.4.1.02,6.03,10.05,9]undecane:
The uniqueness of this compound lies in its larger and more complex cage structure, which provides distinct chemical and physical properties compared to smaller polycyclic hydrocarbons .
特性
分子式 |
C19H28O |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one |
InChI |
InChI=1S/C19H28O/c20-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(19)18(14)17(11)15/h11-18H,1-10H2 |
InChIキー |
MRIBYIXPXKWKLX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CC3C4C2CCC5C4C(C3=O)CCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)
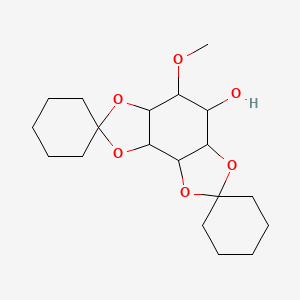
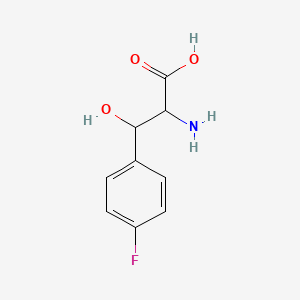
![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)
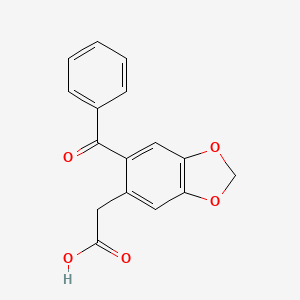
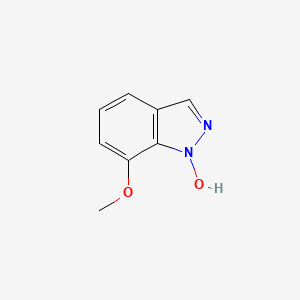
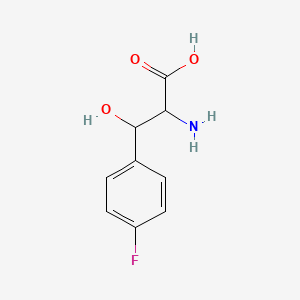
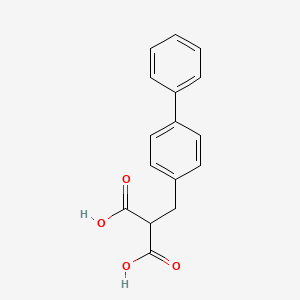
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)
![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)

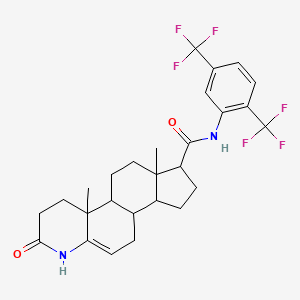
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
